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molecular formula C18H17N B8677286 N-(2-Phenylethyl)naphthalen-1-amine CAS No. 65021-64-9

N-(2-Phenylethyl)naphthalen-1-amine

Cat. No. B8677286
M. Wt: 247.3 g/mol
InChI Key: GXSCPSMITCFJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04067903

Procedure details

122 parts of phenylethyl alcohol, 250 parts of α-naphthylamine and 10 parts of triphenyl phosphite are mixed and heated to 210° C. The elimination of water commences at this temperature. The mixture is heated to an internal temperature of 245° C in the course of 12 hours, after which the elimination of water has ended (33 parts of water). After removing excess amine and alcohol under reduced pressure, the N-(2'-phenylethyl)-1-naphthylamine distils at 225° - 230° C/5 mm Hg. 210 parts of N-(2'-phenylethyl)-1-naphthylamine (85% of theory) are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]1([NH2:20])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>O>[C:1]1([CH2:7][CH2:8][NH:20][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to an internal temperature of 245° C in the course of 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After removing excess amine and alcohol under reduced pressure
CUSTOM
Type
CUSTOM
Details
the N-(2'-phenylethyl)-1-naphthylamine distils at 225° - 230° C/5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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